spectral data analysis of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid (NMR, MS, IR)
spectral data analysis of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Data Analysis of 3-(Trifluoromethyl)biphenyl-4-ylboronic Acid
Introduction: The Analytical Imperative for a Key Suzuki-Miyaura Reagent
3-(Trifluoromethyl)biphenyl-4-ylboronic acid is a sophisticated organoboron compound of significant interest to researchers in medicinal chemistry and materials science. As a bespoke building block, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds to form complex molecules like biaryls, conjugated polymers, and pharmacologically active agents.[1] The reaction conjoins an organoboron reagent with an organic halide or triflate, with the boronic acid derivative serving as the nucleophilic partner in the transmetalation step of the catalytic cycle.[2]
The structural integrity and purity of this reagent are paramount for achieving high yields, reproducibility, and predictable outcomes in these sensitive catalytic systems. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the reactive boronic acid [-B(OH)₂] moiety on a biphenyl scaffold introduces unique electronic and steric properties. Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity for its effective application.
This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize 3-(Trifluoromethyl)biphenyl-4-ylboronic acid. We will delve into the causality behind experimental choices, interpret the spectral data with authoritative grounding, and present the methodologies as self-validating systems for robust structural elucidation.
Molecular Architecture and Spectroscopic Correlation
To interpret the spectral data logically, we must first consider the molecule's structure. The key features are the two phenyl rings, the trifluoromethyl group at position 3, and the boronic acid group at position 4. Each of these components will generate a distinct signature in the various spectra.
Caption: Molecular structure of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this particular compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for unambiguous characterization.
Experimental Protocol: NMR Analysis
A critical consideration for NMR analysis of arylboronic acids is their tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration.[3] This oligomerization can lead to complex or uninterpretable spectra.[4] The choice of solvent is therefore a key experimental decision to ensure the compound is analyzed in its monomeric boronic acid form.
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Sample Preparation: Dissolve ~10 mg of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid in 0.7 mL of deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Expertise & Experience: Protic solvents like Methanol-d₄ are highly effective at breaking up the boroxine trimer through solvent exchange, providing a clean spectrum of the monomeric species.[4] The B(OH)₂ protons will exchange with the solvent's deuterium and become unobservable, which simplifies the aromatic region. DMSO-d₆ is also an excellent choice as its hygroscopic nature helps to keep the boronic acid hydrated, and the B(OH)₂ protons are often observable as a broad singlet.
-
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
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¹¹B NMR Specifics: For ¹¹B NMR, a quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[5]
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¹⁹F NMR Specifics: Use a broadband probe tuned to the ¹⁹F frequency. No special preparation is typically needed beyond standard ¹H NMR.
¹H NMR Spectroscopy: Mapping the Aromatic Protons
The ¹H NMR spectrum will be characterized by a series of signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern leads to a complex but predictable set of multiplets.
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Interpretation: The protons on the trifluoromethyl-substituted ring will be influenced by both the strongly electron-withdrawing -CF₃ group and the biphenyl linkage. The protons on the boronic acid-substituted ring will also show distinct shifts. The relative integration of these signals should correspond to the number of protons on each ring. Protons ortho to the boronic acid group are typically shifted downfield.
| Expected ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Multiplicity & Assignment |
| ~8.2-8.0 | Multiplet, aromatic protons |
| ~7.8-7.4 | Multiplet, aromatic protons |
| ~3.3 (broad) | Singlet, B(OH)₂ (exchangeable with D₂O) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information on all unique carbon atoms in the molecule.
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Interpretation: Key signals include the carbon attached to the boron atom (ipso-carbon), which is often broad due to quadrupolar relaxation of the attached ¹¹B nucleus.[6] The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The remaining aromatic carbons will appear in the 120-145 ppm range.
| Expected ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~145-135 | Aromatic C (quaternary) |
| ~135-125 | Aromatic CH |
| ~124 (quartet) | -CF₃ (¹JCF ≈ 272 Hz) |
| Broad signal ~130 | C-B |
¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature
¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the trifluoromethyl group.[7]
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Interpretation: The three fluorine atoms of the -CF₃ group are chemically equivalent and are not typically coupled to nearby protons. Therefore, the spectrum is expected to show a sharp singlet.[8] The chemical shift of this singlet is highly sensitive to the electronic environment, making it an excellent probe for structural integrity.[9][10] For a CF₃ group on a phenyl ring, the chemical shift is typically observed around -60 to -65 ppm relative to a CFCl₃ standard.
| Expected ¹⁹F NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~ -62.5 | -CF₃ |
¹¹B NMR Spectroscopy: Confirming the Boronic Acid
¹¹B NMR directly probes the boron nucleus, providing definitive evidence for the boronic acid functionality.
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Interpretation: The chemical shift in ¹¹B NMR is highly diagnostic of the boron atom's hybridization state.[11] Trigonal planar (sp²) boron in arylboronic acids resonates in a characteristic downfield region, typically between +27 and +33 ppm.[11] The presence of a single, relatively broad peak in this region confirms the boronic acid structure and the absence of significant amounts of tetrahedral (sp³) boronate esters or complexes, which would appear further upfield.[5]
| Expected ¹¹B NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~ +30 | -B(OH)₂ |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, serving as an ultimate confirmation of its identity. The fragmentation pattern offers additional structural proof.
Experimental Protocol: Mass Spectrometry
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Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. It can be run in either positive or negative ion mode.
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Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.[12]
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Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
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Trustworthiness: High-resolution mass spectrometry provides a measured mass accurate to within a few parts per million (ppm) of the theoretical calculated mass, offering an exceptionally high degree of confidence in the elemental composition. The molecular formula of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid is C₁₃H₁₀BF₃O₂ with a monoisotopic mass of 266.07.
Data Interpretation
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Negative Ion Mode [M-H]⁻: In negative ion mode, the deprotonated molecule is often observed. The major peak would be expected at an m/z corresponding to the loss of a proton from one of the hydroxyl groups.
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Positive Ion Mode [M+H]⁺ or [M+Na]⁺: In positive ion mode, adducts with protons or sodium ions are common.
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Fragmentation: Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) and the boronic acid group [-B(OH)₂]. The biphenyl C-C bond and the aryl C-CF₃ bond can also cleave under certain conditions.
| Expected MS Data (ESI) | |
| m/z (Negative Mode) | Assignment |
| ~265.06 | [M-H]⁻ |
| m/z (Positive Mode) | Assignment |
| ~267.08 | [M+H]⁺ |
| ~289.06 | [M+Na]⁺ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or via an Attenuated Total Reflectance (ATR) accessory.
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Expertise & Experience: ATR is often preferred for its simplicity and speed, requiring only a small amount of solid sample with no special preparation.
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Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
Data Interpretation
The IR spectrum will be dominated by absorptions from the O-H, B-O, C-F, and aromatic C-H/C=C bonds.
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O-H Stretch: A very broad and strong absorption band between 3600 and 3200 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretching of the boronic acid group.[13][14]
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Aromatic C-H Stretch: A series of sharp, medium-intensity peaks just above 3000 cm⁻¹.
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B-O Stretch: A strong, characteristic absorption band is expected around 1350-1380 cm⁻¹, corresponding to the asymmetric B-O stretching vibration.[15]
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C-F Stretches: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.[14]
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Aromatic C=C Stretches: Medium to sharp absorptions in the 1600-1450 cm⁻¹ region.
| Expected IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3600-3200 (broad, strong) | O-H stretch (hydrogen-bonded) |
| 3100-3000 (medium, sharp) | Aromatic C-H stretch |
| 1610-1580 (medium) | Aromatic C=C stretch |
| 1380-1350 (strong) | B-O stretch |
| 1320-1100 (very strong, multiple bands) | C-F stretch |
Integrated Analytical Workflow
The confirmation of the structure and purity of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid is not reliant on a single technique but on the convergence of evidence from all methods. The workflow below illustrates this synergistic relationship.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Conclusion
The comprehensive characterization of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid requires a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR collectively provide a detailed map of the molecular framework and confirm the integrity of the key functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight with high certainty, while IR spectroscopy offers a rapid and definitive check for the presence of characteristic functional moieties. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material is structurally correct and pure, thereby ensuring the reliability and success of their subsequent synthetic endeavors.
References
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Gee, C. T., Ardejani, M. S., & Pomerantz, W. C. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 61(3-4), 265–275. Available at: [Link]
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Jezierska, A., Panek, J. J., & Komorowska, M. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124514. Available at: [Link]
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Widdifield, C. M., Schurko, R. W., & Bryce, D. L. (2012). Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1), S53-S65. Available at: [Link]
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